2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms and an aldehyde functional group. Its molecular formula is C6HCl4N, and it exhibits significant reactivity due to the electronegative chlorine substituents. This compound is recognized for its utility in organic synthesis and various industrial applications, particularly as an intermediate in the production of agrochemicals and pharmaceuticals .
Common reagents for these reactions include sodium methoxide for substitutions, palladium on carbon for reductions, and strong oxidizing agents like potassium permanganate for oxidation .
Research indicates that 2,3,5,6-tetrachloropyridine-4-carbaldehyde possesses notable biological activities. It has been studied for its potential in enzyme inhibition and as a precursor for bioactive molecules. Investigations into its antimicrobial and anticancer properties have shown promise, making it a candidate for further pharmacological development .
The synthesis of 2,3,5,6-tetrachloropyridine-4-carbaldehyde can be achieved through several methods:
The compound finds extensive applications across various fields:
Studies on the interactions of 2,3,5,6-tetrachloropyridine-4-carbaldehyde with biological systems reveal its potential effects on enzyme activity. Its reactivity towards nucleophiles makes it a subject of interest in enzyme inhibition studies. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, which is exploited in synthetic applications .
Several compounds share structural similarities with 2,3,5,6-tetrachloropyridine-4-carbaldehyde. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid | Chlorinated pyridine derivative | Different substitution pattern affecting reactivity |
| Pentachloropyridine | Highly chlorinated pyridine | Contains five chlorine atoms |
| 2,3,5-Tetrachloropyridine | Chlorinated pyridine | Lacks aldehyde functionality |
The uniqueness of 2,3,5,6-tetrachloropyridine-4-carbaldehyde lies in its specific substitution pattern and the presence of the aldehyde group. This configuration imparts distinct reactivity and properties compared to other chlorinated pyridine derivatives. Its versatility as a synthetic intermediate makes it particularly valuable in targeted organic synthesis applications .
2,3,5,6-Tetrachloropyridine-4-carbaldehyde emerged as a compound of interest in the late 20th century, driven by advancements in halogenated heterocycle synthesis. Early methods for producing chlorinated pyridines, such as high-temperature chlorination of pyridine derivatives, laid the groundwork for its discovery. Patents from the 1980s–1990s describe optimized routes for tetrachloropyridine synthesis, including catalytic dechlorination of pentachloropyridine using zinc in alkaline media. The compound’s aldehyde-functionalized structure was first reported in the context of agrochemical intermediates, particularly for synthesizing herbicidal agents like α-[4-(3',5',6'-trichloropyridyloxy)-phenoxy]propionic acids.
Table 1: Key Milestones in Development
This compound exemplifies the strategic value of halogenated pyridines in synthetic chemistry. The four chlorine atoms at positions 2, 3, 5, and 6 create a sterically hindered yet electronically activated scaffold, while the aldehyde group at position 4 provides a versatile handle for further functionalization. Key attributes include:
Table 2: Reactivity Comparison with Analogues
Recent studies focus on three domains:
Innovative routes emphasize atom economy and reduced toxicity. For example:
The compound serves as a precursor for:
Derivatives show promise in:
Table 3: Recent Applications
| Field | Application | Reference |
|---|---|---|
| Organic Synthesis | Porphyrin precursor | |
| Medicinal Chemistry | CK2α inhibitor scaffold | |
| Materials Science | MOF linker |
2,3,5,6-Tetrachloropyridine-4-carbaldehyde represents a chlorinated derivative of pyridine characterized by the presence of four chlorine atoms and an aldehyde functional group . The compound exhibits the molecular formula C₆HCl₄NO with a molecular weight of 244.89 g/mol [2] [3]. This heterocyclic aromatic compound features a pyridine ring system where chlorine substituents occupy positions 2, 3, 5, and 6, while the aldehyde group is positioned at carbon 4 [2].
The structural characteristics of this compound are significantly influenced by the electronegative chlorine substituents, which create an electron-deficient pyridine ring system . The presence of four chlorine atoms imparts substantial reactivity due to their electron-withdrawing properties, making the compound particularly susceptible to nucleophilic attack . The aldehyde functional group contributes additional electrophilic character to the molecule, enhancing its potential for various chemical transformations .
| Property | Value |
|---|---|
| Molecular Formula | C₆HCl₄NO |
| Molecular Weight (g/mol) | 244.89 |
| IUPAC Name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde |
| CAS Number | 68054-26-2 |
| InChI Key | QSXFGJSLCCZMET-UHFFFAOYSA-N |
| SMILES | ClC1=C(Cl)NC(=C(Cl)C1=Cl)C=O |
The molecular geometry exhibits a planar aromatic ring structure typical of pyridine derivatives [2]. The chlorine substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance effects . The aldehyde group maintains its characteristic planar geometry, with the carbonyl carbon adopting sp² hybridization [4].
Physical properties of 2,3,5,6-tetrachloropyridine-4-carbaldehyde include a predicted boiling point of 302.6 ± 37.0 °C and a density of 1.7 ± 0.1 g/cm³ [5]. The compound exhibits a flash point of 136.8 ± 26.5 °C and demonstrates low vapor pressure at ambient conditions [5]. The lipophilicity parameter (LogP) of 3.32 indicates moderate hydrophobic character, while the polar surface area measures 29.96 Ų [5].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic aromatic compounds [2]. The primary IUPAC name is 2,3,5,6-tetrachloropyridine-4-carbaldehyde, which clearly indicates the positions of all substituents on the pyridine ring [2] [3].
2,3,5,6-Tetrachloropyridine-4-carbaldehyde exists as a solid crystalline compound under standard conditions [1]. The compound typically appears as white to pale yellow crystals or crystalline powder [1]. This physical state is characteristic of many chlorinated pyridine derivatives, which tend to form stable crystalline structures due to intermolecular interactions between the electronegative chlorine atoms and the aromatic ring system.
The crystalline nature of this compound is consistent with its molecular structure, where the presence of four chlorine atoms and an aldehyde functional group creates a rigid, well-defined molecular geometry that facilitates crystal formation. The slight coloration observed in some samples may be attributed to minor impurities or partial oxidation of the aldehyde group during storage or handling.
The boiling point of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde has been reported as 302.6 ± 37.0°C at 760 mmHg [2] [3] [4]. This relatively high boiling point reflects the compound's molecular weight (244.89 g/mol) and the presence of strong intermolecular forces, particularly dipole-dipole interactions between the highly polar chlorine atoms and the aldehyde functionality.